molecular formula C10H6N2 B1295981 Quinoline-4-carbonitrile CAS No. 2973-27-5

Quinoline-4-carbonitrile

Cat. No. B1295981
CAS RN: 2973-27-5
M. Wt: 154.17 g/mol
InChI Key: JBSAUEMFOKUWTP-UHFFFAOYSA-N
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Description

Quinoline-4-carbonitrile is a compound with the molecular formula C10H6N2 . It is also known by other names such as 4-cyanoquinoline and 4-Quinolinecarbonitrile . The molecular weight of this compound is 154.17 g/mol .


Synthesis Analysis

There are several methods for the synthesis of quinoline derivatives, including quinoline-4-carbonitrile. Some of these methods include the use of microwave, clay or other catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis . A synthetic approach for the accelerated assembly of quinoline-4-carboxamide and quinoline-4-carboxylate nuclei has also been presented .


Molecular Structure Analysis

The molecular structure of Quinoline-4-carbonitrile can be represented by the InChI code InChI=1S/C10H6N2/c11-7-8-5-6-12-10-4-2-1-3-9 (8)10/h1-6H . The Canonical SMILES representation is C1=CC=C2C (=C1)C (=CC=N2)C#N .


Chemical Reactions Analysis

Quinoline derivatives, including quinoline-4-carbonitrile, have been synthesized using various green and clean syntheses using alternative reaction methods . These methods aim to reduce the use of chemicals, solvents, and catalysts that are harmful to both humans and the environment .


Physical And Chemical Properties Analysis

Quinoline-4-carbonitrile has a molecular weight of 154.17 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are both 154.053098200 g/mol . The Topological Polar Surface Area is 36.7 Ų . The Heavy Atom Count is 12 .

Mechanism of Action

Target of Action

Quinoline-4-carbonitrile is a derivative of the quinoline scaffold, which is known for its diverse biological activities . The primary targets of quinoline derivatives include c-Met, VEGF (vascular endothelial growth factor), and EGF (epidermal growth factor) receptors . These receptors are pivotal targets for the activation of important carcinogenic pathways .

Mode of Action

The interaction of quinoline-4-carbonitrile with its targets results in significant changes in cellular processes. Quinoline derivatives have been shown to inhibit tumor growth through various mechanisms, including cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline-4-carbonitrile affects the Ras/Raf/MEK and PI3K/AkT/mTOR signaling cascades, which are closely connected and regulate survival processes in the cell, such as proliferation, apoptosis, differentiation, and angiogenesis .

Pharmacokinetics

The quinoline scaffold is known for its synthetic value in organic and pharmaceutical chemistry, suggesting that its derivatives may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of quinoline-4-carbonitrile’s action are likely to be diverse, given the wide range of biological activities associated with quinoline derivatives . For instance, certain derivatives have been found to exhibit antimicrobial activity , while others have been used as corrosion inhibitors for mild steel .

Action Environment

The action, efficacy, and stability of quinoline-4-carbonitrile can be influenced by various environmental factors. For example, the synthesis of quinoline derivatives has been achieved under different conditions, including solvent-free conditions under microwave irradiation . These conditions can potentially affect the compound’s action and stability.

Safety and Hazards

Quinoline-4-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .

Future Directions

Quinoline and its derivatives have attracted the interest of researchers due to their wide variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . Future research directions could include developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts that are detrimental to both humans and the environment .

properties

IUPAC Name

quinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSAUEMFOKUWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296998
Record name 4-cyanoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-4-carbonitrile

CAS RN

2973-27-5
Record name 2973-27-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-cyanoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyanoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the synthetic routes used to produce quinoline-4-carbonitrile derivatives?

A1: Several methods have been developed for synthesizing quinoline-4-carbonitrile derivatives. One approach involves the alkylation of 2-nitrobenzyl cyanides with α-halomethyl ketones, followed by reduction with tin(II) chloride to yield the desired product []. Another method utilizes the condensation of 2-(1-pyrrolidinyl)benzaldehydes with substituted acetonitriles, followed by thermal cyclization []. Additionally, a clean and energy-efficient multicomponent reaction at room temperature, employing ammonium chloride as a catalyst and water as a solvent, has been reported for the synthesis of novel [, , ]triazolo[1,5-a]quinoline derivatives [].

Q2: What is the molecular formula and weight of quinoline-4-carbonitrile?

A2: Quinoline-4-carbonitrile has the molecular formula C10H6N2 and a molecular weight of 154.17 g/mol.

Q3: Are there any reported spectroscopic data available for quinoline-4-carbonitrile?

A3: While specific spectroscopic data for quinoline-4-carbonitrile itself is limited in the provided abstracts, derivatives have been characterized using various spectroscopic techniques. For example, the crystal structure of 5-(4-Fluorophenyl)-2,6-dioxo-2,3,6,7,8,9-hexahydro-1H,5H-imidazo[1,2-a]quinoline-4-carbonitrile was analyzed using X-ray crystallography, revealing details about its conformation and intermolecular interactions []. Additionally, techniques such as FT-IR, 1H & 13C NMR, and mass spectrometry have been employed to elucidate the structures of novel [, , ]triazolo[1,5-a]quinoline derivatives [].

Q4: Have any studies explored the structure-activity relationship (SAR) of quinoline-4-carbonitrile derivatives?

A5: While dedicated SAR studies are not explicitly mentioned, research on tetrazolo[1,5-a]quinoline-4-carbonitrile derivatives highlights the influence of structural modifications on antimicrobial activity [, ]. This suggests that systematic SAR investigations could unveil crucial insights for optimizing the biological properties of these compounds.

Q5: Are there any known applications of quinoline-4-carbonitrile in material science?

A8: One study describes the photochemical fragmentation of a photoacid generator (PAG) containing a quinoline-4-carbonitrile moiety []. This process leads to the formation of tricyclic thieno[2,3-b]quinoline-4-carbonitrile heterocycles and the release of acid, which can be used in polymer resist modifications. This highlights a potential application in material science, particularly in photolithography and related fields.

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